molecular formula C13H11Cl2NOS B263056 2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide

2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide

Cat. No. B263056
M. Wt: 300.2 g/mol
InChI Key: VLVSLLKIIAIUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide, also known as TCDD, is a highly toxic synthetic organic compound that has been extensively studied due to its potential adverse effects on human health and the environment. TCDD belongs to the family of polychlorinated dibenzo-p-dioxins (PCDDs) and is considered one of the most toxic congeners due to its high toxicity, persistence, and bioaccumulation potential.

Mechanism of Action

2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide exerts its toxic effects through binding to the aryl hydrocarbon receptor (AhR) and activating a series of downstream signaling pathways. This leads to the induction of genes involved in xenobiotic metabolism, inflammation, and cell proliferation, which can ultimately result in adverse health effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including alterations in gene expression, oxidative stress, inflammation, and immune dysfunction. It has also been linked to reproductive abnormalities, developmental abnormalities, and cancer.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide is a highly toxic compound that requires careful handling and disposal. It is also highly persistent and can bioaccumulate in the environment, making it difficult to study in vivo. However, this compound has been extensively studied in vitro and has provided valuable insights into its mechanism of action and potential health effects.

Future Directions

Future research on 2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide should focus on developing safer alternatives to this highly toxic compound, as well as identifying potential biomarkers of exposure and developing effective strategies for mitigating its adverse health effects. Additionally, further studies are needed to better understand the mechanisms underlying this compound toxicity and to identify potential therapeutic targets for mitigating its adverse effects.

Synthesis Methods

2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide is synthesized through the chlorination of 2,4-dichlorophenol using a copper-catalyzed reaction. The reaction proceeds through a series of intermediate steps, with the final product being purified using chromatography techniques.

Scientific Research Applications

2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide has been extensively studied due to its potential adverse effects on human health and the environment. It has been shown to have a wide range of biological effects, including carcinogenicity, immunotoxicity, and reproductive toxicity. This compound has also been linked to developmental abnormalities and adverse health effects in humans and wildlife.

properties

Molecular Formula

C13H11Cl2NOS

Molecular Weight

300.2 g/mol

IUPAC Name

2,4-dichloro-N-(2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C13H11Cl2NOS/c14-9-3-4-11(12(15)8-9)13(17)16-6-5-10-2-1-7-18-10/h1-4,7-8H,5-6H2,(H,16,17)

InChI Key

VLVSLLKIIAIUAT-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CCNC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CSC(=C1)CCNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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